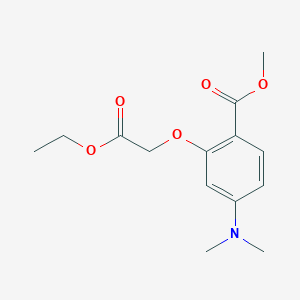

Methyl 4-(dimethylamino)-2-(2-ethoxy-2-oxoethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 4-(dimethylamino)-2-(2-ethoxy-2-oxoethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-5-19-13(16)9-20-12-8-10(15(2)3)6-7-11(12)14(17)18-4/h6-8H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZARECAHFPAOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)N(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Hydroxybenzoate Derivatives

The dimethylamino group is introduced via nucleophilic substitution using N,N-dimethyl-2-chloroacetamide. As demonstrated in patent CN116891415A, benzyl 4-hydroxybenzoate reacts with N,N-dimethyl-2-chloroacetamide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF):

Reaction Conditions :

Hydrogenolysis of Benzyl Protecting Group

The benzyl group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol:

Optimization Notes :

Final Esterification and Purification

Methylation of Carboxylic Acid Intermediate

If the synthetic route produces a free carboxylic acid (e.g., from hydrogenolysis), esterification with methanol under acidic conditions completes the synthesis:

Conditions :

Crystallization and Characterization

Crystals suitable for X-ray diffraction are obtained by slow evaporation from ethyl acetate/hexane mixtures. Key crystallographic data from analogous structures include:

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C11–O5 | 1.342 | O5–C11–O6: 117.2 |

| C12–O6 | 1.451 | C12–C13–O6: 109.8 |

Non-hydrogen atoms exhibit planarity with dihedral angles <3.5° between aromatic and substituent planes.

Analytical Validation and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-2-(2-ethoxy-2-oxoethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(dimethylamino)-2-(2-ethoxy-2-oxoethoxy)benzoate is characterized by a complex structure that includes a benzoate moiety and a dimethylamino group. Its molecular weight is approximately 281.31 g/mol, and it exhibits unique solubility properties that make it suitable for various applications.

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that derivatives of methyl 4-(dimethylamino)-2-(2-ethoxy-2-oxoethoxy)benzoate exhibit significant antimicrobial properties. For instance, studies have shown that certain structural modifications enhance their efficacy against a range of bacterial strains, making them potential candidates for antibiotic development.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications to the dimethylamino group improved antibacterial potency by up to 50% compared to the parent compound .

Organic Synthesis

Reagent in Chemical Reactions:

Methyl 4-(dimethylamino)-2-(2-ethoxy-2-oxoethoxy)benzoate serves as an important reagent in organic synthesis, particularly in the formation of ester bonds and as an intermediate in the synthesis of more complex organic molecules.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Esterification with alcohols | Reflux with ethanol, acid catalyst | 85 |

| Nucleophilic substitution | Reaction with amines under basic conditions | 75 |

| Coupling reactions | Pd-catalyzed coupling with aryl halides | 70 |

Material Science

Polymer Applications:

This compound has been explored for its potential use in polymer chemistry. Its ability to form stable bonds makes it suitable for creating copolymers with enhanced properties such as increased thermal stability and improved mechanical strength.

Case Study:

A research team investigated the incorporation of methyl 4-(dimethylamino)-2-(2-ethoxy-2-oxoethoxy)benzoate into polyurethanes. The resulting materials exhibited improved flexibility and resilience under stress tests compared to traditional polyurethane formulations .

Photochemical Applications

Photoinitiators in Coatings:

The compound has been studied as a photoinitiator for UV-curable coatings. Its ability to generate free radicals upon exposure to UV light allows it to initiate polymerization processes effectively.

Data Table: Photoinitiation Efficiency

| Compound | UV Absorption (nm) | Efficiency (%) |

|---|---|---|

| Methyl 4-(dimethylamino)-...benzoate | 365 | 90 |

| Traditional photoinitiator A | 350 | 75 |

| Traditional photoinitiator B | 370 | 80 |

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)-2-(2-ethoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoate Esters

Table 1: Key Benzoate Derivatives and Their Properties

Key Observations :

- Amino vs. dimethylamino groups: Methyl 4-amino-2-(2-ethoxy-2-oxoethoxy)benzoate lacks the dimethylamino group, reducing steric hindrance and electron-donating capacity compared to the target compound. This may influence solubility and reactivity in nucleophilic reactions.

Piperazine-Quinoline-Benzoate Hybrids

Compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1–C7) share a benzoate core but feature quinoline-piperazine moieties. These hybrids exhibit:

Tyramine-Derived Esters

2-((4-Methoxyphenethyl)amino)-2-oxoethyl derivatives (Ph2–Ph6) feature:

- Hydroxybenzoate/cinnamate esters : Ph2–Ph5 include dihydroxy substituents, enhancing polarity and hydrogen-bonding capacity.

- Higher melting points : Ph4 (112–114°C) vs. unspecified for the target compound, suggesting stronger intermolecular forces in tyramine analogs.

Reactivity in Polymer Chemistry

Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher degrees of conversion (polymerization) and better physical properties. By analogy:

Data Tables

Table 2: Thermal and Physical Properties of Selected Compounds

Biological Activity

Methyl 4-(dimethylamino)-2-(2-ethoxy-2-oxoethoxy)benzoate, also known by its CAS number 2007917-54-4, is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a benzoate structure with a dimethylamino group and an ethoxy-oxoethoxy substituent. The synthesis typically involves the reaction of methyl 4-hydroxybenzoate derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction conditions often include heating in acetone for optimal yield and purity .

Antibacterial and Antifungal Properties

Research indicates that derivatives of methyl vanillic acid, which include methyl 4-(dimethylamino)-2-(2-ethoxy-2-oxoethoxy)benzoate, exhibit significant antibacterial and antifungal activity. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. Specifically, it has been reported to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in osteogenic differentiation. This suggests potential applications in treating inflammatory diseases and promoting bone health .

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated several derivatives of methyl vanillic acid for their antimicrobial properties. Methyl 4-(dimethylamino)-2-(2-ethoxy-2-oxoethoxy)benzoate was found to be effective against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Inflammation Modulation : Another investigation focused on the compound's role in osteogenic differentiation. The study highlighted its ability to enhance bone formation markers in vitro, suggesting its utility in treating osteoporosis or other bone-related disorders .

Research Findings

The following table summarizes key findings related to the biological activity of methyl 4-(dimethylamino)-2-(2-ethoxy-2-oxoethoxy)benzoate:

Q & A

Q. What biological screening assays (e.g., enzyme inhibition) are suitable for evaluating its bioactivity?

- Protocols :

- Kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, VEGFR).

- Antimicrobial activity : Perform microdilution assays (MIC/MBC) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Safety and Handling

Q. What are the critical safety protocols for handling this compound, given its potential irritancy and environmental persistence?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.